2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE
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Overview
Description
2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group and a sulfonyl group, linked to an acetamide moiety through a thioether linkage. The presence of both aromatic and heterocyclic structures in its molecular framework contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfonyl and amino groups. The final step involves the formation of the thioether linkage and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE can undergo several types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Sulfonyl-substituted aromatic compounds: These compounds have similar reactivity and applications in chemistry and biology.
Uniqueness
2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-3-15-6-8-16(9-7-15)24-19(26)13-29-21-23-12-18(20(22)25-21)30(27,28)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,26)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSHYNUHGXLZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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